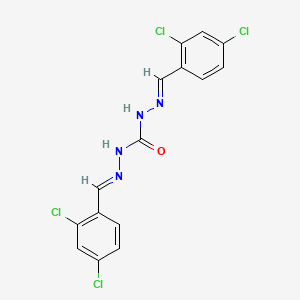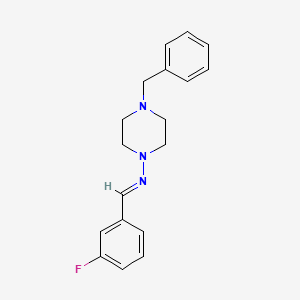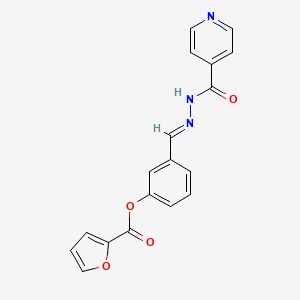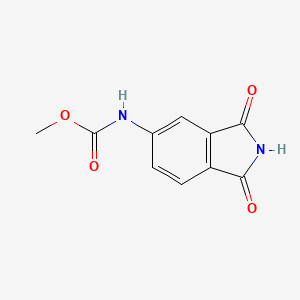
N'',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of carbonohydrazides and their derivatives has attracted significant interest due to their diverse chemical properties and potential applications in various fields. These compounds, including "N'',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide," are known for their ability to form stable structures and participate in a range of chemical reactions due to the presence of active hydrogen atoms and multiple functional groups.
Synthesis Analysis
The synthesis of carbonohydrazide derivatives often involves condensation reactions between carbonohydrazide and aldehydes or ketones. For instance, Seck et al. (2020) describe the synthesis of bis-substituted Schiff bases through condensation reactions involving carbonohydrazide and different aldehydes, highlighting the versatile synthetic routes available for creating carbonohydrazide derivatives (Seck et al., 2020).
Molecular Structure Analysis
The molecular structure of carbonohydrazide derivatives is characterized by the presence of Schiff bases, which contribute to the stability and reactivity of these compounds. The crystal structure analysis provided by Seck et al. (2020) and Zhang et al. (2012) reveals the significance of intramolecular and intermolecular hydrogen bonds in stabilizing the crystal structure, which is crucial for understanding the chemical behavior of these compounds (Seck et al., 2020); (Zhang et al., 2012).
Chemical Reactions and Properties
Carbonohydrazide derivatives undergo various chemical reactions, including oxidation and complex formation with metals. Li et al. (2009) demonstrate the iron-catalyzed oxidative synthesis of methylene-bridged bis-1,3-dicarbonyl compounds, indicating the potential of carbonohydrazide derivatives to participate in complex chemical reactions (Li et al., 2009).
Physical Properties Analysis
The physical properties of carbonohydrazide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The crystalline nature and specific unit cell parameters detailed in studies like that of Seck et al. (2020) provide insight into the physical characteristics of these compounds, which are essential for their practical applications (Seck et al., 2020).
科学的研究の応用
Synthesis and Characterization
N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide is involved in the synthesis of novel compounds with potential applications in various domains. For example, Zayed, Zayed, Fahim, and El-Samahy (2017) synthesized a novel Schiff base and its metal complexes, showcasing pronounced anticancer activities and investigated antimicrobial activities against both Gram-negative and Gram-positive bacteria (Zayed et al., 2017). Similarly, compounds derived from or related to N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide have been synthesized for the purpose of developing novel materials or studying their interactions with metal ions, which have applications in catalysis, material science, and bioactive compound development.
Catalytic and Material Applications
Certain derivatives of N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide exhibit catalytic properties. Sutradhar, Alegria, Guedes da Silva, Liu, and Pombeiro (2018) discussed the catalytic activity of complexes derived from similar compounds towards the oxidation of alkanes and alcohols under mild conditions, indicating their utility in chemical synthesis and potentially in industrial applications (Sutradhar et al., 2018).
Antimicrobial and Antioxidant Activities
Research also highlights the antimicrobial and potential antioxidant activities of compounds synthesized from N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide. Bacchi, Carcelli, Pelagatti, Pelizzi, Pelizzi, and Zani (1999) explored the antimicrobial and mutagenic activity of some carbono- and thiocarbonohydrazone ligands and their metal complexes, revealing the potential for these compounds to serve as antimicrobial agents (Bacchi et al., 1999).
Environmental and Photocatalytic Studies
Compounds related to N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide have been investigated for their photocatalytic activities, which could have environmental applications. Waki, Zhao, Horikoshi, Watanabe, and Hidaka (2000) examined the photocatalytic oxidation of hydrazine derivatives in aqueous TiO2 dispersions under UV illumination, a process that could be applied in the degradation of pollutants and in water treatment technologies (Waki et al., 2000).
特性
IUPAC Name |
1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl4N4O/c16-11-3-1-9(13(18)5-11)7-20-22-15(24)23-21-8-10-2-4-12(17)6-14(10)19/h1-8H,(H2,22,23,24)/b20-7+,21-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJFPVJYDDLXJN-BPYXDGQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methylideneamino]-3-[(2,4-dichlorophenyl)methylideneamino]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)
![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)


![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)
![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)
![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)

